molecular formula C₁₄H₁₃F₃N₂O₈S B143402 N-Hydroxy Riluzole CAS No. 179070-90-7

N-Hydroxy Riluzole

Katalognummer B143402
CAS-Nummer: 179070-90-7
Molekulargewicht: 250.2 g/mol
InChI-Schlüssel: MFGRTKLVQQZZIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy Riluzole is a derivative of the neuroprotective drug riluzole, which is known for its anticonvulsant and neuroprotective properties. Riluzole itself acts by inhibiting glutamatergic neurotransmission, which is implicated in neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) . Although the provided papers do not directly discuss N-Hydroxy Riluzole, they provide insights into the pharmacological actions of its parent compound, riluzole, which may share similar properties.

Synthesis Analysis

The synthesis of riluzole derivatives, which may include N-Hydroxy Riluzole, typically involves the transformation of riluzole into an intermediate form, such as (6-trifluoromethoxy-benzothiazol-2-yl)-hydrazine, followed by further chemical reactions with various agents to yield different derivatives . The synthesis process is optimized to improve yields and purity, and the structures of the compounds are confirmed using techniques like IR, NMR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of riluzole and its derivatives, including N-Hydroxy Riluzole, is characterized by the presence of a benzothiazole moiety and various functional groups that can be modified to produce different derivatives . The exact molecular structure of N-Hydroxy Riluzole would be characterized by the addition of a hydroxyethyl group to the nitrogen atom of the riluzole molecule.

Chemical Reactions Analysis

Riluzole and its derivatives undergo various chemical reactions based on their functional groups. For instance, riluzole can form salts and cocrystals with other compounds due to the presence of a free amino group . These reactions are important for modifying the drug's properties, such as solubility and pharmacokinetics, which could also apply to N-Hydroxy Riluzole.

Physical and Chemical Properties Analysis

The physical and chemical properties of riluzole derivatives are influenced by their molecular structure. For example, riluzole is slightly soluble in water, and its solubility can be modified by forming salts or cocrystals with other compounds . The properties such as melting point, solubility, and stability of N-Hydroxy Riluzole would be determined using techniques like DSC, powder-XRD, and FTIR, similar to other riluzole derivatives .

Relevant Case Studies

The pharmacological effects of riluzole, such as neuroprotection and enhancement of glutamate transporter activity, have been studied in various models, including cultured neurons and astrocytes, as well as in vivo rodent models . These studies provide a foundation for understanding the potential effects of N-Hydroxy Riluzole, as it may share similar mechanisms of action.

Wissenschaftliche Forschungsanwendungen

Treatment of Hereditary Ataxias

  • Scientific Field : Neurology
  • Summary of Application : Riluzole has been used in the treatment of hereditary ataxias, a group of neurological disorders characterized by a lack of coordination, imbalance, and difficulty walking . Hereditary ataxia occurs when a person is born with defective genes, and this degenerative disorder may progress for several years .
  • Methods of Application/Experimental Procedures : A systematic review was conducted to analyze the safety and efficacy of riluzole for treating hereditary ataxia in recent clinical trials . The study used the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) and Meta-analysis of Observational Studies in Epidemiology (MOOSE) protocols .
  • Results/Outcomes : The study aimed to evaluate the Scale for the Assessment and Rating of Ataxia (SARA) score, the International Cooperative Ataxia Rating Scale (ICARS) score, and the safety of the medication . The specific results or outcomes were not provided in the search results.

Treatment of Amyotrophic Lateral Sclerosis (ALS)

  • Scientific Field : Neurology
  • Summary of Application : Riluzole is a neuroprotective agent, initially approved by the Food and Drug Administration in 1996 to treat amyotrophic lateral sclerosis (ALS), a devastating degenerative disease of motor neurons . Riluzole is an N-methyl-D-aspartate (NMDA) receptor antagonist .

Analytical Method Development

  • Scientific Field : Analytical Chemistry
  • Summary of Application : N-Hydroxy Riluzole can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Riluzole .

Treatment of Spinal Cord Injury (SCI)

  • Scientific Field : Neurology
  • Summary of Application : Riluzole has been used in the treatment of spinal cord injury (SCI). The mechanism of action of riluzole involves the inhibition of pathologic glutamatergic transmission in synapses of neurons via sodium channel blockade .
  • Methods of Application/Experimental Procedures : There is convincing evidence that riluzole diminishes neurological tissue destruction and promotes functional recovery in animal SCI models .

Anti-Cancer Agent

  • Scientific Field : Oncology
  • Summary of Application : Recently, riluzole has been evaluated in cancer cells and indicated to block cell proliferation and/or induce cell death . Riluzole has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx .
  • Methods of Application/Experimental Procedures : While cancer cells expressing glutamate receptors frequently respond to riluzole treatment, numerous types of cancer cell lacking glutamate receptors unexpectedly responded to riluzole treatment as well . Riluzole was demonstrated to interfere with glutamate secretion, growth signaling pathways, Ca 2+ homeostasis, glutathione synthesis, reactive oxygen species generation and integrity of DNA, as well as autophagic and apoptotic pathways .
  • Results/Outcomes : Of note, riluzole is highly effective in inducing cell death in cisplatin-resistant lung cancer cells . Furthermore, riluzole pretreatment sensitizes glioma and melanoma to radiation therapy . In addition, in triple-negative breast cancer, colorectal cancer, melanoma, and glioblastoma, riluzole has synergistic effects in combination with select drugs .

Delaying the Onset of Ventilator-Dependence or Tracheostomy

  • Scientific Field : Pulmonology
  • Summary of Application : Riluzole is a medication used to treat amyotrophic lateral sclerosis and other motor neuron diseases. Riluzole delays the onset of ventilator-dependence or tracheostomy in some people and may increase survival by two to three months .

Safety And Hazards

N-Hydroxy Riluzole is not for human or veterinary use . It is fatal if swallowed . It should be stored at -20°C and shipped at room temperature .

Zukünftige Richtungen

The natural Fe-based catalyst/H2O2 system was applied for the degradation of riluzole in water. It was demonstrated that the smaller the particle size of the catalyst, the larger its surface area and the greater its catalytic activity towards H2O2 decomposition into hydroxyl radicals . This suggests that future research could focus on optimizing the particle size of the catalyst to improve the efficiency of the reaction.

Eigenschaften

IUPAC Name

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGRTKLVQQZZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431979
Record name N-Hydroxy Riluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy Riluzole

CAS RN

179070-90-7
Record name N-Hydroxyriluzole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179070907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy Riluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXYRILUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMF9D045NF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

21.81 g of hydroxylamine hydrochloride are added to 17.61 g of potassium hydroxide in solution in 350 ml of methanol at a temperature in the region of 20° C. and the reaction mixture is brought to reflux for 10 minutes. 13.24 g of 2-chloro-6-(trifluoromethoxy)benzothiazole are then added and the reaction is continued at reflux for 5 hours. After cooling to a temperature in the region of 20° C., the precipitate formed is filtered off and the filtrate concentrated to dryness under reduced pressure (15 mm Hg, 2 kPa). The crude product thus obtained is purified by flash chromatography on a silica column, using an ethyl acetate/cyclohexane (20/80 by volume) mixture as eluent. 7.35 g of 2-hydroxyamino-6-(trifluoromethoxy)benzothiazole are thus isolated in the form of an orangey-yellow powder melting with decomposition at 119° C. [(Analysis % calculated C: 38.40, H: 2.01, F: 22.78, N: 11.20, S: 12.82; % found C: 38.7, H: 1.9, F: 22.3, N: 11.1, S: 12.6); 1H N.M.R. spectrum (250 MHz, d6-(CD3)2SO, at a temperature of 373 K, δ in ppm): 7.22 (mt, 2H, H 4 and H 5), 7.62 (broad s, 1H, H 7), 9.55 and from 9.50 to 11.00 (respectively broad s and unresolved peak, each 1H, NHOH)].
Quantity
21.81 g
Type
reactant
Reaction Step One
Quantity
17.61 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy Riluzole
Reactant of Route 2
N-Hydroxy Riluzole
Reactant of Route 3
N-Hydroxy Riluzole
Reactant of Route 4
Reactant of Route 4
N-Hydroxy Riluzole
Reactant of Route 5
N-Hydroxy Riluzole
Reactant of Route 6
N-Hydroxy Riluzole

Citations

For This Compound
2
Citations
Q Sun, R Zhu, FW Foss Jr… - Chemical research in …, 2008 - ACS Publications
… The amount of N-hydroxy riluzole formation was determined by integrating the mass … N-Hydroxy riluzole production from incubation with P450 1A2 and riluzole at 37 C. Left panel: in the …
Number of citations: 53 pubs.acs.org
RS Pandya, L LJ Mao, EW Zhou… - … System Agents in …, 2012 - ingentaconnect.com
… The two glucuronides N-hydroxyriluzole N-hydroxy-riluzole-OD--Glucuronide and N-hydroxyriluzole-ND--Glucuronide are secondary … N-Hydroxy-riluzole-OD-Glucuronide …
Number of citations: 35 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.